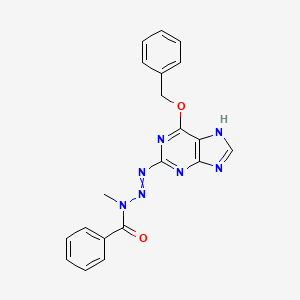
1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-(phenylmethoxy)-” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of a triazenyl group and a phenylmethoxy group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-(phenylmethoxy)-” typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives. The synthesis may include:
Nitration: Introduction of nitro groups to the purine ring.
Reduction: Conversion of nitro groups to amino groups.
Diazotization: Formation of diazonium salts from amino groups.
Coupling Reaction: Reaction of diazonium salts with benzoyl and methyl groups to form the triazenyl group.
Etherification: Introduction of the phenylmethoxy group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-(phenylmethoxy)-” can undergo various chemical reactions, including:
Oxidation: Conversion of the triazenyl group to other functional groups.
Reduction: Reduction of the triazenyl group to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the purine ring or the phenylmethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of “1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-(phenylmethoxy)-” would depend on its specific interactions with molecular targets. Possible mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, blocking their activity.
Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.
DNA/RNA Interaction: Intercalation or binding to nucleic acids, affecting replication or transcription.
Comparación Con Compuestos Similares
Similar Compounds
1H-Purine, 2-(3-methyl-1-triazenyl)-6-(phenylmethoxy)-: Lacks the benzoyl group.
1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-methoxy-: Lacks the phenyl group.
Uniqueness
The presence of both the benzoyl and phenylmethoxy groups in “1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-(phenylmethoxy)-” may confer unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
825615-18-7 |
|---|---|
Fórmula molecular |
C20H17N7O2 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
N-methyl-N-[(6-phenylmethoxy-7H-purin-2-yl)diazenyl]benzamide |
InChI |
InChI=1S/C20H17N7O2/c1-27(19(28)15-10-6-3-7-11-15)26-25-20-23-17-16(21-13-22-17)18(24-20)29-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,21,22,23,24) |
Clave InChI |
FTQVBRVAYJLSCO-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC=CC=C1)N=NC2=NC3=C(C(=N2)OCC4=CC=CC=C4)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


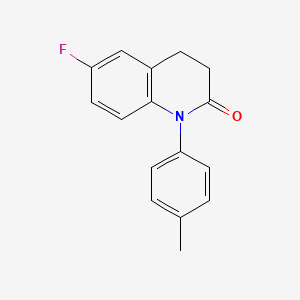
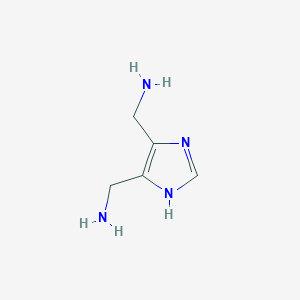
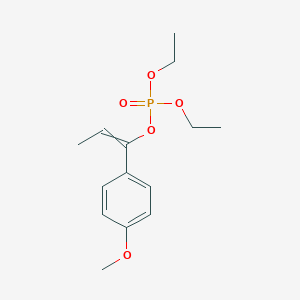
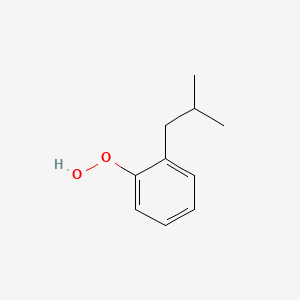
![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)

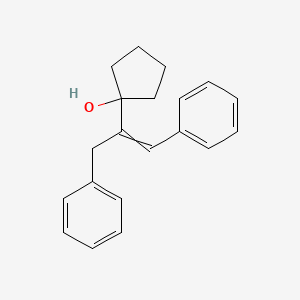

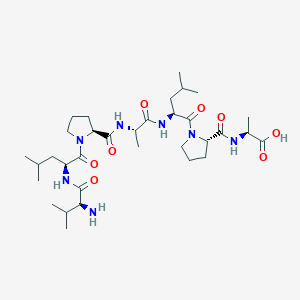
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
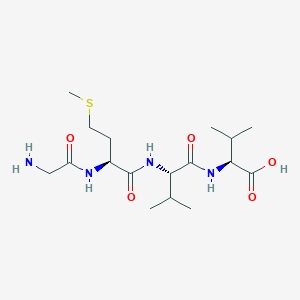
![3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14222462.png)
![7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide](/img/structure/B14222469.png)
